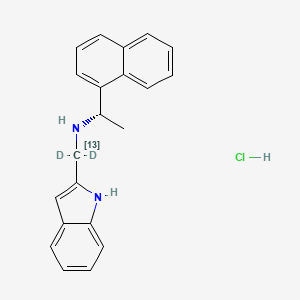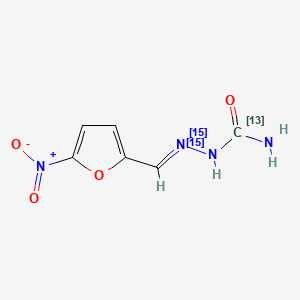
Nitrofurazon-13C,15N2
Übersicht
Beschreibung
Nitrofurazone-13C,15N2, also known as Nitrofural-13C,15N2, is the 13C and 15N labeled Nitrofurazone . Nitrofurazone is a potential antibiotic that can be used topically to treat wounds, burns, ulcers, and skin infections to combat various microorganisms and to prepare surfactants .
Synthesis Analysis
The synthesis of Nitrofurazone-13C,15N2 involves 5-Nitro-2-furaldehyde semicarbazone-13C,15N2 .Molecular Structure Analysis
The molecular formula of Nitrofurazone-13C,15N2 is C5(13C)H6N2(15N)2O4 . The molecular weight is 201.12 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Nitrofurazone-13C,15N2 .Physical And Chemical Properties Analysis
Nitrofurazone-13C,15N2 is a yellow solid . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Analytischer Chemie-Standard
Nitrofurazon-13C,15N2: wird als analytischer Standard in verschiedenen chemischen Analysen verwendet. Es dient als Referenzverbindung, um die Genauigkeit und Kalibrierung von Analysegeräten wie der Hochleistungsflüssigchromatographie (HPLC) und der Gaschromatographie (GC) zu gewährleisten. Dies ist entscheidend, um zuverlässige und reproduzierbare Ergebnisse sowohl in der qualitativen als auch in der quantitativen chemischen Analyse zu erhalten .
Forensik und Toxikologie
In der Forensik und Toxikologie spielt Nitrofurazon-13C,15N2 eine wichtige Rolle bei der Identifizierung und Quantifizierung von Substanzen in biologischen Proben. Die Isotopenmarkierung ermöglicht die präzise Verfolgung und Messung von Nitrofurazon und seinen Metaboliten, was bei rechtlichen und klinischen Untersuchungen hilfreich ist .
Pharmazeutische Forschung
Die Verbindung wird in der pharmazeutischen Forschung verwendet, um den Metabolismus und die Pharmakokinetik von Nitrofurazon zu untersuchen. Durch die Verwendung der isotopenmarkierten Version können Forscher Einblicke in die Prozesse der Absorption, Verteilung, des Metabolismus und der Ausscheidung (ADME) des Arzneimittels gewinnen, was für die Arzneimittelentwicklung und Sicherheitsbewertungen unerlässlich ist .
Veterinärmedizin
Nitrofurazon-13C,15N2: wird auch in der veterinärmedizinischen Forschung eingesetzt. Es unterstützt die Entwicklung von Tierarzneimitteln und die Festlegung von Wartezeiten für mit Nitrofurazon behandelte Tiere. Die Isotopenmarkierungen ermöglichen die Unterscheidung zwischen verabreichten Medikamenten und natürlich vorkommenden Verbindungen in tierischem Gewebe .
Umweltstudien
Diese Verbindung kann in Umweltstudien verwendet werden, um das Vorhandensein und die Auswirkungen von Nitrofurazon in Ökosystemen zu verfolgen. Forscher können das Umweltschicksal des Arzneimittels, einschließlich seiner Abbauprodukte, überwachen, was wichtig ist, um ökologische Risiken und Schadstoffbelastungen zu beurteilen .
Materialwissenschaft
In der Materialwissenschaft kann Nitrofurazon-13C,15N2 in verschiedene Materialien eingearbeitet werden, um deren chemische Eigenschaften und Reaktionen zu untersuchen. Die Isotopenmarkierungen liefern eine eindeutige Signatur, die auch in komplexen Gemischen detektiert und gemessen werden kann, was die Untersuchung von Materialwechselwirkungen und -stabilität erleichtert .
Wirkmechanismus
The exact mechanism of action of Nitrofurazone is unknown. It inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Safety and Hazards
Nitrofurazone-13C,15N2 is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, Carc. 2, Muta. 2, Repr. 2, Skin Sens. 1, STOT RE 2 . It is harmful if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, may cause damage to organs (male reproductive organs) through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(E)-(5-nitrofuran-2-yl)methylideneamino](13C)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+/i6+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWVQXQOWNYOU-LTGGZAIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]/[15NH][13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676070 | |
| Record name | (2E)-2-[(5-Nitrofuran-2-yl)methylidene](~15~N_2_)hydrazine-1-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217220-85-3 | |
| Record name | (2E)-2-[(5-Nitrofuran-2-yl)methylidene](~15~N_2_)hydrazine-1-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217220-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of having a double-labeled Nitrofurazone molecule?
A1: The double labeling of Nitrofurazone with stable isotopes (Carbon-13 and Nitrogen-15) as described in the research [] is significant for analytical chemistry, particularly in the field of food safety. This specific labeling allows for the use of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and sensitive technique, to quantify trace amounts of Nitrofurazone in complex matrices like feed and food. This is crucial for regulatory purposes, ensuring food safety and preventing the illegal use of Nitrofurazone in food production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



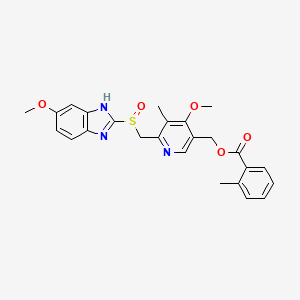
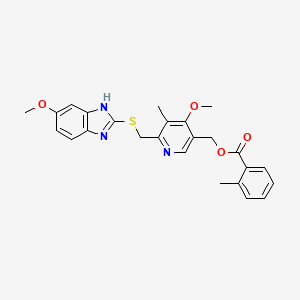
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)
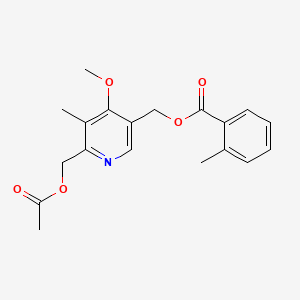

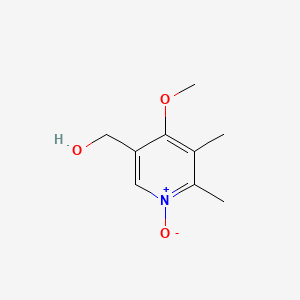
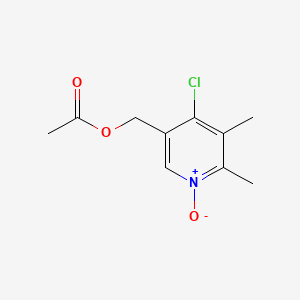
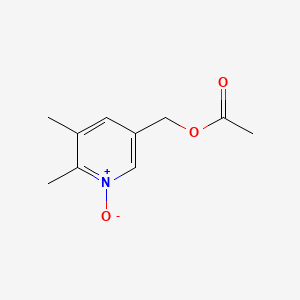



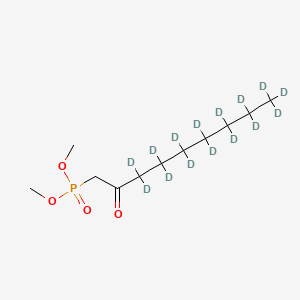
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/no-structure.png)
